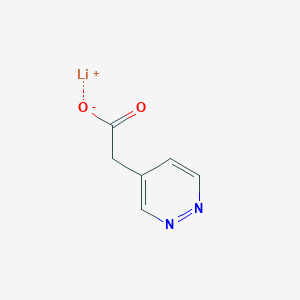![molecular formula C₁₈H₂₅N₃O₈S B1145931 S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione CAS No. 1309781-36-9](/img/structure/B1145931.png)
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione: is a compound that belongs to the class of glutathione conjugates. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potential biological activities, including antioxidant and detoxification properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione typically involves the conjugation of 2-(4-hydroxyphenyl)ethanol with glutathione. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glutathione S-transferase (GST) enzymes. These enzymes catalyze the conjugation of glutathione with various electrophilic compounds, including 2-(4-hydroxyphenyl)ethanol .
Chemical Reactions Analysis
Types of Reactions: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is used to investigate the role of glutathione conjugates in cellular detoxification processes. It is also studied for its potential antioxidant properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in protecting cells from oxidative stress and its potential use in treating diseases related to oxidative damage .
Industry: In the industrial sector, this compound is used in the development of antioxidant formulations and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione involves its ability to act as an antioxidant. It can neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes involved in detoxification pathways, including glutathione S-transferases (GSTs) and other antioxidant enzymes .
Comparison with Similar Compounds
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-cysteine: Another glutathione derivative with similar antioxidant properties.
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glycine: A related compound with potential detoxification activities.
Uniqueness: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is unique due to its specific structure, which allows it to effectively conjugate with electrophilic compounds and neutralize free radicals. Its dual role as an antioxidant and a detoxifying agent makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIRJMNUSAVFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)
